molecular formula C13H21NO4 B13497328 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid

Cat. No.: B13497328
M. Wt: 255.31 g/mol
InChI Key: PYWXCYCAXAHEFG-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the spirocyclic ring and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid typically involves multiple steps. One common approach is the cyclization of a linear precursor containing an amine and a carboxylic acid group. The tert-butoxycarbonyl group is introduced to protect the amine during the reaction. The cyclization can be achieved through intramolecular nucleophilic substitution or other cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as chromatography can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The spirocyclic structure can interact with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and versatility, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptan-3-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(7-10(15)16)13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

PYWXCYCAXAHEFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)CC(=O)O

Origin of Product

United States

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